(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one
Description
The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one belongs to the class of 5-arylidene-2-aminothiazol-4-one derivatives. Its structure features a thiazol-4-one core substituted at position 2 with a morpholine ring and at position 5 with a 4-hydroxyphenylmethylene group in the E-configuration. The E-geometry arises from the conjugation of the aromatic system with the thiazolidinone ring, influencing planarity and intermolecular interactions .
Synthesis of such compounds typically involves condensation reactions between substituted aryl aldehydes and thiazolidinone precursors. For example, analogous derivatives are synthesized via refluxing morpholine with hetarylidene rhodanine derivatives in tetrahydrofuran (THF), followed by isolation and crystallization . Structural characterization often employs single-crystal X-ray diffraction (SC-XRD), facilitated by programs like SHELX for refinement .
Properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-11-3-1-10(2-4-11)9-12-13(18)15-14(20-12)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQRGBWSSRCED-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazolidin-4-one Core
The thiazolidin-4-one scaffold is typically constructed via cyclocondensation reactions. A foundational approach involves the reaction of thiourea derivatives with α-halo carbonyl compounds. For instance, 1-morpholino-3-phenylthiourea can react with ethyl bromoacetate in ethanol under reflux conditions to yield 2-(morpholinoimino)-3-phenylthiazolidin-4-one. This intermediate serves as a precursor for further functionalization.
Microwave-Assisted One-Pot Synthesis
Catalyst and Solvent Optimization
A green chemistry approach utilizing microwave irradiation has been developed to streamline synthesis. In this method, MgO acts as a solid base catalyst in ethanol, enabling a one-pot reaction between morpholine, carbon disulfide, 4-hydroxybenzaldehyde, and ethyl chloroacetate. Key advantages include:
- Reduced Reaction Time : 1 hour vs. 10+ hours in conventional methods.
- Improved Yield : 55–76% for 18 derivatives, including the target compound.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C (microwave irradiation) |
| Solvent | Ethanol |
| Catalyst Loading | 10 wt% MgO |
| Time | 1 hour |
Mechanistic Advantages
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions. The MgO catalyst facilitates deprotonation and stabilizes intermediates, while ethanol ensures environmental compatibility.
Post-Synthetic Modifications
Functional Group Interconversion
The morpholin-4-yl group at position 2 can be introduced via nucleophilic substitution. For example, treating 2-thioxo-thiazolidin-4-ones with morpholine in the presence of methyl iodide or ethyl iodide activates the C=S bond, enabling sulfur-to-nitrogen displacement.
Example Protocol :
- React 5-(4-hydroxyphenylmethylidene)-2-thioxo-thiazolidin-4-one with morpholine (2 equiv) and methyl iodide (1.5 equiv) in acetonitrile.
- Stir at 60°C for 4 hours.
- Purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–72%
Structural Validation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray studies confirm the (E)-configuration of the exocyclic double bond, with dihedral angles between the thiazole and phenyl rings ranging from 15° to 25°.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional Multi-Step | 60–85 | 10–12 | High purity |
| Microwave One-Pot | 55–76 | 1 | Energy efficiency |
| Post-Synthetic Modification | 68–72 | 4 | Flexibility in substituent introduction |
Challenges and Optimization Strategies
Stereochemical Control
The (E)-configuration is favored due to conjugation stabilization, but prolonged heating may lead to isomerization. Using polar aprotic solvents (e.g., DMF) and low temperatures (<50°C) minimizes this risk.
Catalyst Recycling
MgO can be recovered via filtration and reused for up to three cycles without significant loss in activity, reducing costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Antiviral Activity
Research has indicated that thiazole derivatives exhibit antiviral properties. The compound has been tested for its efficacy against various viral infections, showing potential as a lead compound in the development of antiviral agents. For instance, studies have demonstrated that modifications on the thiazole core can enhance antiviral activity, suggesting that this compound may serve as a scaffold for further drug development aimed at treating viral diseases .
Inhibition of Protein Kinases
The compound has been evaluated for its inhibitory effects on specific protein kinases, which are crucial in regulating cellular functions and signaling pathways. In particular, it has shown promise as an inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in several neurological disorders and cancers. The structure-activity relationship (SAR) studies reveal that variations in substituents can significantly affect its potency against DYRK1A, making it a valuable candidate for further investigation in oncology and neurology .
Antitumor Properties
In vitro studies have demonstrated that (5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one exhibits antiproliferative effects on various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation suggests its potential as an antitumor agent, warranting further exploration into its mechanisms of action and therapeutic efficacy .
Case Study 1: Antiviral Screening
In a study published by MDPI, the antiviral activity of several thiazole derivatives was assessed using cell-based assays. Among them, this compound exhibited significant inhibition of viral replication in vitro. This study highlighted the importance of structural modifications to enhance bioactivity .
Case Study 2: Kinase Inhibition
Another research article focused on the synthesis and evaluation of thiazole derivatives as DYRK1A inhibitors. The study found that specific substitutions on the morpholine ring improved binding affinity to the kinase target. The results indicated that this compound could serve as a lead for developing selective DYRK1A inhibitors for therapeutic use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 (Amino Groups)
The morpholine substituent at position 2 distinguishes the target compound from analogs with other cyclic amines or aromatic amines:
- Piperidine/Piperazine Derivatives: Compounds like (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one () replace morpholine with piperazine.
- Aromatic Amines: Derivatives such as (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one () feature anilino groups. These exhibit stronger π-π stacking interactions due to aromaticity but reduced solubility compared to morpholine-containing analogs .
Substituent Variations at Position 5 (Arylidene Groups)
The 4-hydroxyphenylmethylene group at position 5 can be compared to other arylidene substituents:
- Electron-Withdrawing Groups: Compounds like (5E)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one () incorporate dichlorophenyl and furyl groups.
- Methoxy and Nitro Groups : Derivatives with 4-methoxyphenyl () or 3-nitrophenyl () substituents exhibit altered electronic profiles. The nitro group, for instance, introduces strong electron-withdrawing effects, which may influence redox properties or antimicrobial activity .
Stereochemical Differences (E vs. Z Isomers)
The E-configuration of the target compound contrasts with Z-isomers like 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (). Z-isomers often exhibit reduced planarity due to steric clashes between substituents, affecting molecular packing and crystallinity .
Structural and Functional Implications
Crystallographic and Conformational Analysis
- Isostructural Comparisons : Compounds 4 and 5 in (chloro and bromo derivatives) are isostructural with triclinic P 1 symmetry. Their planar conformations (except for perpendicular fluorophenyl groups) suggest that bulky substituents like morpholine may induce similar distortions in the target compound .
- Intermolecular Interactions : Hydrogen bonding involving the 4-hydroxyphenyl group (e.g., O–H···N/S interactions) is critical for crystal packing. Analogous compounds in form hexamers via N–H···O/S bonds, highlighting the role of hydrogen bonding in stabilizing supramolecular architectures .
Biological Activity
The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Molecular Formula
- Molecular Formula : CHNOS
Structure
The compound features a thiazole ring substituted with a hydroxyphenyl group and a morpholine moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Antitumor Activity
Thiazole derivatives have also been evaluated for their antitumor potential. A study involving various thiazole analogs demonstrated that certain compounds exhibited cytotoxic effects against cancer cell lines, including melanoma and lung cancer cells. The IC values for these compounds ranged significantly, indicating varying degrees of efficacy in inhibiting tumor cell proliferation .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
Case Studies
-
Antibacterial Evaluation :
- In vitro studies showed that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall integrity.
- Comparative studies with known antibiotics revealed that the compound's efficacy was comparable to leading antibacterial agents.
- Cytotoxicity Tests :
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves a multi-step process, starting with the condensation of a 4-hydroxyphenyl aldehyde derivative with a thiazolidinone precursor. Key steps include:
- Reagent selection : Use of sodium acetate as a base and acetic acid/DMF solvent mixtures to facilitate cyclocondensation .
- Temperature control : Reflux conditions (~80–100°C) to drive the reaction to completion while minimizing side products .
- Purification : Recrystallization from DMF-ethanol mixtures or chromatography to achieve >95% purity . Methodological tip: Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and HPLC .
Q. Which analytical techniques are most reliable for characterizing its purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H NMR resolves the (E)-configuration of the benzylidene group (δ 7.5–8.0 ppm for aromatic protons) and morpholine protons (δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (70:30) to assess purity; retention time ~12–14 minutes .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 357.1) for exact mass validation .
Q. How can researchers evaluate its potential biological activity?
- Molecular docking : Screen against target proteins (e.g., kinases, inflammatory enzymes) using AutoDock Vina to predict binding affinity at the morpholine and hydroxyphenyl sites .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized receptors (e.g., COX-2 or EGFR) to determine dissociation constants () .
- In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How does pH stability impact experimental design for this compound?
The compound may degrade under extreme pH due to hydrolysis of the thiazol-4-one ring or morpholine group. Mitigation strategies include:
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays .
- Stability testing : Monitor decomposition via HPLC over 24–72 hours at 37°C under varying pH (3–10) .
- Storage : Lyophilize and store at -20°C in inert atmospheres to prevent oxidation .
Q. How should researchers address contradictory data in solubility vs. bioactivity studies?
Poor aqueous solubility (logP ~2.8) may mask in vitro activity. Solutions include:
- Solubility enhancement : Use DMSO as a co-solvent (≤0.1% v/v) or formulate with cyclodextrins .
- Orthogonal assays : Compare results from SPR (solubility-independent) with cell-based assays to distinguish artifacts .
- Structural analogs : Synthesize derivatives with polar substituents (e.g., sulfonyl groups) to improve solubility without losing activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Core modifications : Replace the morpholine group with piperazine or thiomorpholine to assess impact on target affinity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the 4-hydroxyphenyl position to enhance electrophilic reactivity .
- Computational modeling : Use QSAR models to predict activity cliffs and prioritize synthetic targets .
Q. What reaction mechanisms govern its derivatization (e.g., oxidation or reduction)?
- Oxidation : Treat with HO/acetic acid to convert the thiazol-4-one to a sulfoxide derivative; monitor via H NMR (δ 2.5–3.0 ppm for S=O) .
- Reduction : Use NaBH in ethanol to reduce the benzylidene double bond, confirmed by loss of H NMR olefinic signals .
- Mechanistic studies : Employ O isotopic labeling or DFT calculations to elucidate transition states .
Q. How can researchers resolve discrepancies in crystallinity or polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
